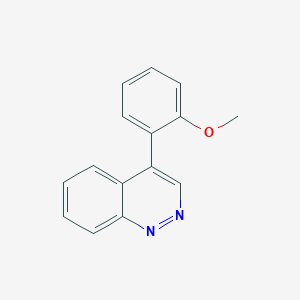
4-(2-Methoxyphenyl)cinnoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methoxyphenyl)cinnoline is a heterocyclic compound that belongs to the cinnoline family. Cinnolines are bicyclic structures containing a benzene ring fused with a pyridazine ring. These compounds are known for their diverse pharmacological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor properties . The presence of a methoxy group at the 2-position of the phenyl ring in this compound adds to its unique chemical and biological properties.
Méthodes De Préparation
The synthesis of 4-(2-Methoxyphenyl)cinnoline can be achieved through various methods. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-methoxyphenylhydrazine with cinnamic acid derivatives can lead to the formation of this compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Analyse Des Réactions Chimiques
4-(2-Methoxyphenyl)cinnoline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents such as halogens or nitrating agents.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be employed to introduce various substituents onto the cinnoline ring.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the nature of the substituents and the reaction conditions.
Applications De Recherche Scientifique
4-(2-Methoxyphenyl)cinnoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications, including anticancer and antimicrobial treatments.
Industry: It is utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-(2-Methoxyphenyl)cinnoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
4-(2-Methoxyphenyl)cinnoline can be compared with other similar compounds such as quinoline, isoquinoline, and phthalazine. These compounds share a similar bicyclic structure but differ in the position and nature of the substituents. The presence of the methoxy group in this compound distinguishes it from other cinnoline derivatives and contributes to its unique chemical and biological properties .
Similar compounds include:
Quinoline: Known for its antimalarial properties.
Isoquinoline: Used in the synthesis of various alkaloids.
Phthalazine: Investigated for its potential therapeutic applications.
Propriétés
Numéro CAS |
90142-04-4 |
|---|---|
Formule moléculaire |
C15H12N2O |
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
4-(2-methoxyphenyl)cinnoline |
InChI |
InChI=1S/C15H12N2O/c1-18-15-9-5-3-7-12(15)13-10-16-17-14-8-4-2-6-11(13)14/h2-10H,1H3 |
Clé InChI |
BKWFCQWTCLGWOB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2=CN=NC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


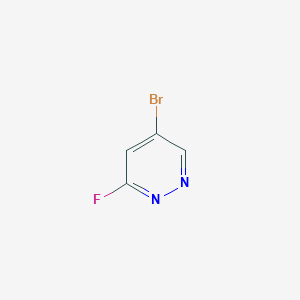

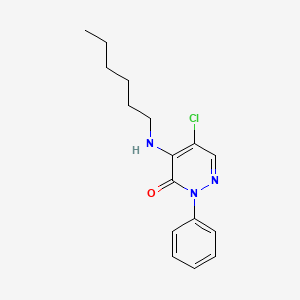

![3-(2-Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12907046.png)
![4-[(3-Chloro-4-fluorophenyl)sulfanyl]-6-nitroquinoline-3-carbonitrile](/img/structure/B12907063.png)
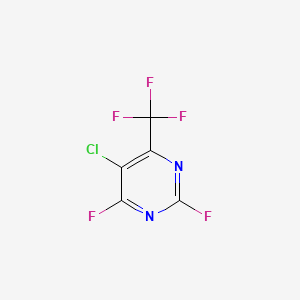
![6-[(3,4-Dimethylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12907069.png)
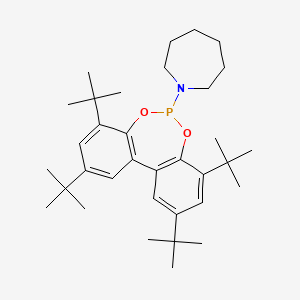
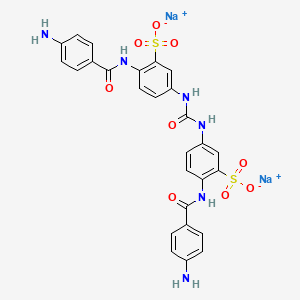

![4,7-dimethyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one](/img/structure/B12907109.png)

![4-[(6-Chloro-9H-purin-9-yl)methyl]benzenesulfonamide](/img/structure/B12907113.png)
